molecular formula C16H24N2O3S B2745901 N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 478047-62-0

N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B2745901
CAS No.: 478047-62-0
M. Wt: 324.44
InChI Key: MAGGYQBFKRWWSL-UHFFFAOYSA-N
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Description

N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is a synthetic organic compound characterized by its unique structural features, including an isopropyl group, a piperidine ring, and a sulfonyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base like triethylamine.

    Attachment of the Isopropyl Group: The isopropyl group is introduced through alkylation, using isopropyl halides under basic conditions.

    Final Coupling: The final step involves coupling the sulfonylated piperidine with the carboxamide moiety, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives of the isopropyl group.

    Reduction: Sulfide derivatives from the reduction of the sulfonyl group.

    Substitution: Nitro or halogenated derivatives on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

Biologically, this compound may be explored for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research may focus on its potential as a therapeutic agent. Studies could investigate its efficacy and safety in treating specific conditions, leveraging its unique chemical properties.

Industry

Industrially, this compound could be used in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, modulating their activity. The sulfonyl group could play a role in its binding affinity, while the piperidine ring may influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide: Similar structure but with a chlorine substituent.

    N-isopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide: Contains a methoxy group instead of a methyl group.

    N-isopropyl-1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide: Features a nitro group on the aromatic ring.

Uniqueness

N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is unique due to the specific combination of its functional groups. The presence of the methyl group on the aromatic ring, combined with the sulfonyl and piperidine moieties, may confer distinct chemical and biological properties, differentiating it from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12(2)17-16(19)14-8-10-18(11-9-14)22(20,21)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGGYQBFKRWWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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